Ceramide HO3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ceramide HO3 is a complex chemical compound primarily used in cosmetic formulations. It is known for its skin conditioning properties, helping to maintain the skin in good condition. The compound consists of myristyl alcohol (tetradecanol) and hydroxypropyl groups, which are connected through an ether linkage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trihydroxypalmitamidohydroxypropyl myristyl ether involves the condensation of myristyl alcohol with hydroxypropyl groups. The reaction typically requires a catalyst to facilitate the etherification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of trihydroxypalmitamidohydroxypropyl myristyl ether is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring to ensure the quality and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve high-purity trihydroxypalmitamidohydroxypropyl myristyl ether .

Analyse Des Réactions Chimiques

Types of Reactions

Ceramide HO3 can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohols and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of alcohols and ethers.

Applications De Recherche Scientifique

Dermatological Applications

Moisturizers and Skin Barrier Function

Ceramides are essential for maintaining the skin's barrier function. Ceramide HO3 is often included in formulations aimed at treating dry skin and conditions such as atopic dermatitis (AD). Research indicates that ceramide-containing moisturizers can significantly improve skin hydration and reduce transepidermal water loss (TEWL).

Clinical Studies on this compound

A systematic review analyzed various studies comparing ceramide-based moisturizers to other treatments for AD:

| Study | Year | Intervention | TEWL (Mean ± SD) | SCORAD Change (Mean ± SD) |

|---|---|---|---|---|

| Mustifah et al. | 2018 | Ceramide | 6.55 ± 3.25 | - |

| Fischer et al. | 2018 | Ceramide | 11.32 ± 1.47 | - |

| Nurasrifah et al. | 2019 | Ceramide | - | -13.97 ± 1.44 |

| Somjorn et al. | 2022 | Ceramide | - | -13.83 ± 1.83 |

The studies collectively demonstrate that this compound can effectively reduce TEWL and improve the SCORAD score, indicating a reduction in AD severity .

Mechanism of Action

Ceramides work by replenishing the lipid matrix between skin cells, enhancing the skin's moisture retention capabilities. This function is crucial for individuals with compromised skin barriers, as seen in conditions like eczema .

Cardiometabolic Health Applications

Risk Stratification for Cardiovascular Diseases

Emerging research has highlighted the role of ceramides, including this compound, as biomarkers for cardiometabolic health. Elevated levels of specific ceramides have been associated with an increased risk of cardiovascular diseases (CVD) and type 2 diabetes.

Clinical Findings on Ceramide Biomarkers

A review of clinical studies indicates that certain ceramides can predict cardiovascular events:

| Study Type | Key Findings |

|---|---|

| Cohort Studies | Elevated levels of Cer(d18:1/16:0) linked to higher risk of heart failure |

| Case-Control Studies | Specific ceramide ratios improve risk stratification in coronary heart disease patients |

These findings suggest that measuring ceramide levels could enhance the predictive accuracy for CVD, potentially guiding therapeutic interventions .

Cosmetic Applications

Enhancing Skin Quality

Cosmetic formulations containing this compound have been shown to improve skin quality by enhancing hydration and reducing signs of aging. Recent studies published in reputable journals indicate that products designed to boost ceramide levels can lead to significant improvements in skin texture and resilience.

Effectiveness of Cosmetic Formulations

Research conducted on various moisturizer formulations demonstrated:

- Increased total ceramide levels post-application.

- Enhanced barrier function leading to reduced TEWL.

- Improved overall skin hydration metrics.

These results underscore the importance of incorporating ceramides into skincare regimens for maintaining healthy skin .

Mécanisme D'action

The mechanism of action of trihydroxypalmitamidohydroxypropyl myristyl ether involves its interaction with the lipid bilayer of cell membranes. The compound’s amphiphilic nature allows it to integrate into the lipid bilayer, enhancing the skin’s barrier function and providing moisturizing effects. The hydroxypropyl groups interact with water molecules, while the myristyl groups interact with the lipid components of the skin .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ceramide HO3: Similar in structure and function, used in skincare products for its moisturizing properties.

Hexadecanamide: Another compound with similar amide and hydroxyl groups, used in various cosmetic formulations.

Uniqueness

This compound is unique due to its specific combination of myristyl alcohol and hydroxypropyl groups, which provide a balanced amphiphilic nature. This unique structure allows it to effectively integrate into the lipid bilayer of cell membranes, enhancing its skin conditioning properties .

Propriétés

Numéro CAS |

131276-37-4 |

|---|---|

Formule moléculaire |

C33H67NO6 |

Poids moléculaire |

573.9 g/mol |

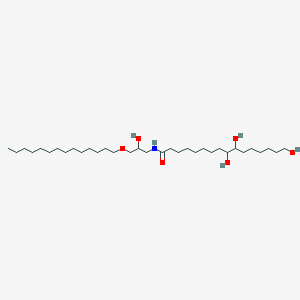

Nom IUPAC |

9,10,16-trihydroxy-N-(2-hydroxy-3-tetradecoxypropyl)hexadecanamide |

InChI |

InChI=1S/C33H67NO6/c1-2-3-4-5-6-7-8-9-10-11-17-22-27-40-29-30(36)28-34-33(39)25-20-14-12-13-18-23-31(37)32(38)24-19-15-16-21-26-35/h30-32,35-38H,2-29H2,1H3,(H,34,39) |

Clé InChI |

OCOAAZPOBSWYQB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.